An In-depth Technical Guide to 2,6-Difluorophenol (CAS: 28177-48-2)
An In-depth Technical Guide to 2,6-Difluorophenol (CAS: 28177-48-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenol is a halogenated aromatic organic compound that serves as a versatile building block in various chemical syntheses. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group, make it a valuable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and key applications of 2,6-Difluorophenol, with a focus on its role in drug discovery as a bioisostere of carboxylic acids.
Physicochemical and Thermodynamic Properties
The physical and thermodynamic properties of 2,6-Difluorophenol are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 28177-48-2 | |
| Molecular Formula | C₆H₄F₂O | |
| Molecular Weight | 130.09 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 38-41 °C | |
| Boiling Point | 59-61 °C at 17 mmHg | |
| Solubility | Slightly soluble in water; Soluble in ethanol | |
| pKa | 7.34 | |
| logP (Octanol/Water) | 1.67 | [1] |
Table 2: Thermodynamic Properties
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -441.82 | kJ/mol | [1] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -511.64 | kJ/mol | [1] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 16.89 | kJ/mol | [1] |
| Enthalpy of Sublimation at Standard Conditions (ΔsubH°) | 77.80 ± 2.00 | kJ/mol | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of 2,6-Difluorophenol. The following sections detail its characteristic spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,6-Difluorophenol in CDCl₃ typically shows three main signals corresponding to the aromatic protons and the hydroxyl proton.
Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | m | 2H | H-3, H-5 |
| ~6.85 | m | 1H | H-4 |
| ~5.4 (variable) | br s | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of 2,6-Difluorophenol, four distinct carbon signals are expected.
Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 (t) | C-2, C-6 (C-F) |
| ~135 (t) | C-1 (C-OH) |
| ~120 (t) | C-4 |
| ~112 (d) | C-3, C-5 |
Note: The multiplicities (t = triplet, d = doublet) arise from C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Difluorophenol exhibits characteristic absorption bands corresponding to its functional groups.
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550 | Strong, Broad | O-H stretch |
| ~1630, 1510, 1480 | Medium-Strong | C=C aromatic ring stretch |
| ~1250 | Strong | C-O stretch |
| ~1200 | Strong | C-F stretch |
| ~830 | Strong | C-H out-of-plane bend |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 2,6-Difluorophenol results in a molecular ion peak and several characteristic fragment ions.
Table 6: Major Mass Spectral Peaks
| m/z | Relative Intensity (%) | Proposed Fragment |
| 130 | 100 | [M]⁺ (Molecular Ion) |
| 102 | ~30 | [M - CO]⁺ |
| 82 | ~60 | [M - HF - F]⁺ |
| 75 | ~15 | [C₆H₃]⁺ |
Safety Information
2,6-Difluorophenol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 7: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| 🔥 | Danger | H228: Flammable solid |
| ❗ | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
Experimental Protocols
The following are general protocols for key experiments related to the characterization and synthesis involving 2,6-Difluorophenol.
Melting Point Determination
Objective: To determine the melting point range of 2,6-Difluorophenol.
Methodology:
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A small amount of finely powdered 2,6-Difluorophenol is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated slowly (1-2 °C per minute) near the expected melting point.
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The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Approximately 10-20 mg of 2,6-Difluorophenol is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
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The sample is placed in the NMR spectrometer.
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For ¹H NMR, a standard pulse program is used to acquire the spectrum.
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For ¹³C NMR, a proton-decoupled pulse program is used to obtain a spectrum with singlet peaks for each carbon.
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The spectra are processed (Fourier transformation, phasing, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Synthesis of 3-(Aminomethyl)-2,6-difluorophenol (A GABA Analogue Precursor)
Objective: To synthesize a key intermediate for a GABA analogue from 2,6-Difluorophenol. This protocol is based on literature procedures.
Methodology:
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Formylation: 2,6-Difluorophenol is subjected to a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) to introduce a formyl group onto the aromatic ring, primarily at the para position, yielding 3,5-difluoro-4-hydroxybenzaldehyde.
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Oximation: The resulting aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime.
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Reduction: The oxime is reduced to the aminomethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield 3-(aminomethyl)-2,6-difluorophenol.
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Purification: The final product is purified by crystallization or column chromatography.
Applications in Drug Development: Bioisosterism
A significant application of 2,6-Difluorophenol in drug development is its use as a bioisostere for the carboxylic acid functional group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.
The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic hydroxyl group, making its pKa closer to that of a carboxylic acid. This allows for the replacement of a carboxylate group in a drug candidate with the 2,6-difluorophenol moiety, which can improve properties such as lipophilicity and membrane permeability, potentially leading to enhanced pharmacokinetic profiles.
GABA Aminotransferase Inhibitors
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation, can increase GABA levels in the brain and is a therapeutic strategy for epilepsy and other neurological disorders.[2] 2,6-Difluorophenol has been used as a carboxylic acid bioisostere in the design of GABA analogues that act as inhibitors of GABA-AT.[3]
TNF-α Production Inhibitors
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in various inflammatory diseases. The development of small molecule inhibitors of TNF-α production is an active area of research. Isoxazolone-based compounds have been identified as potent TNF-α inhibitors, and the synthesis of some of these inhibitors utilizes 2,6-difluorophenol as a starting material.[4]
Visualizations
Logical Relationship: Bioisosterism in Drug Design
Experimental Workflow: Synthesis of a GABA Analogue Precursor
Signaling Pathway: Inhibition of GABA Degradation
References
- 1. 2,6-Difluorophenol (CAS 28177-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]
